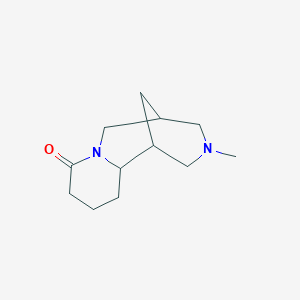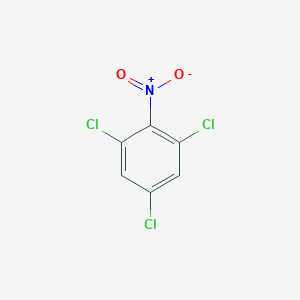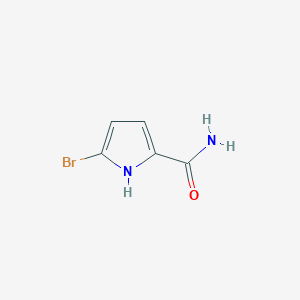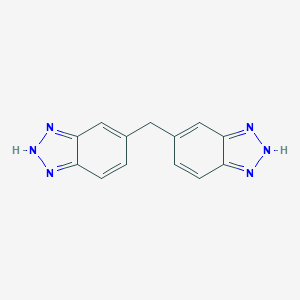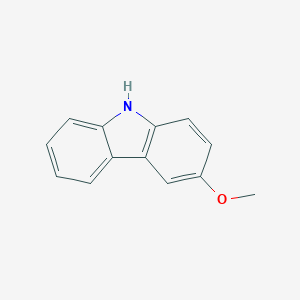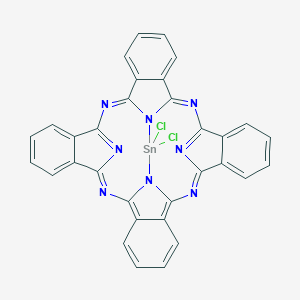
Tin(IV) phthalocyanine dichloride
Overview
Description
Tin(IV) phthalocyanine dichloride is a stable metal phthalocyanine dye . It is used in biochemical research . The molecular formula is C32H16Cl2N8Sn .
Synthesis Analysis
The reaction of tin(IV) phthalocyanine dichloride with decamethylmetallocenes (M = CrII and CoII) has been studied . Decamethylcobaltocene reduces this phthalocyanine to the radical anion state forming a CT complex .Molecular Structure Analysis
The molecular structure of Tin(IV) phthalocyanine dichloride is represented by the SMILES string Cl [Sn]1 (Cl)n2c3nc4nc (nc5n1c (nc6nc (nc2c7ccccc37)c8ccccc68)c9ccccc59)c%10ccccc4%10 .Chemical Reactions Analysis
The reaction of tin(IV) phthalocyanine dichloride with decamethylmetallocenes (M = CrII and CoII) has been studied . Decamethylcobaltocene reduces SnIVCl2 (Pc2−) to form the (Cp*2Co+) {SnIVCl2 (Pc˙3−)}˙−·2C6H4Cl2 (1) complex .Physical And Chemical Properties Analysis
Tin(IV) phthalocyanine dichloride is a dark red to dark purple to dark blue powder to crystal . It is insoluble in water .Scientific Research Applications
Organic Photovoltaic Devices
Tin(IV) phthalocyanine dichloride: has been utilized to enhance the efficiency and working lifetime of organic photovoltaic (OPV) devices. By employing this compound as part of bilayer exciton blocking layers, researchers have observed a significant increase in power conversion efficiency . The material’s high electron mobility and its ability to align with the lowest unoccupied molecular orbital of the acceptor make it an excellent choice for OPV devices.
Photodynamic Therapy
Phthalocyanines, including Tin(IV) phthalocyanine dichloride , are known for their use in photodynamic therapy (PDT). PDT is a treatment that uses photosensitizing agents, alongside light, to produce reactive oxygen species that can kill cancer cells . The stability and semiconductor properties of Tin(IV) phthalocyanine dichloride make it a potential candidate for such applications.
Semiconductors
Due to the pi-electron cloud overlaps, Tin(IV) phthalocyanine dichloride exhibits semiconductor properties. This makes it useful in the development of various semiconductor devices, where it can be used to modulate electronic properties .
Enamels and Linoleum Production
In the manufacturing of enamels and linoleum, Tin(IV) phthalocyanine dichloride is used as a pigment. Its chemical stability and vibrant coloration properties are highly valued in these industries .
Printing Inks and Plastics
The pigment properties of Tin(IV) phthalocyanine dichloride also extend to its use in printing inks and plastics. It provides durability and color fastness, which are essential qualities for long-lasting print materials and plastic goods .
Rewritable CD/DVD Printing
Tin(IV) phthalocyanine dichloride: is used in rewritable CD or DVD printing due to its photoisomerizable properties. This allows for the storage of data through light-induced changes in the material’s structure .
Solar Cell Enhancement
Research has indicated that Tin(IV) phthalocyanine dichloride can improve the photovoltaic parameters of perovskite solar cells. It has been used alongside reduced-graphene-oxide-modified titania layers and as a hole transporter to enhance the efficiency of solar cells .
Biochemical Research
As a stable metal phthalocyanine dye, Tin(IV) phthalocyanine dichloride is utilized in biochemical research. Its properties make it suitable for various experimental applications, including the study of cellular processes and the development of new biochemical assays .
Safety And Hazards
properties
IUPAC Name |
38,38-dichloro-9,18,27,36,37,39,40,41-octaza-38-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.2ClH.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRNKSXHHJRNHK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Sn](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16Cl2N8Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin(IV) phthalocyanine dichloride | |
CAS RN |
18253-54-8 | |
| Record name | (OC-6-12)-Dichloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]tin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18253-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tin, dichloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (OC-6-12)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



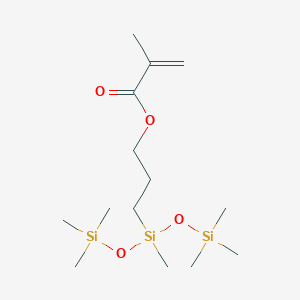
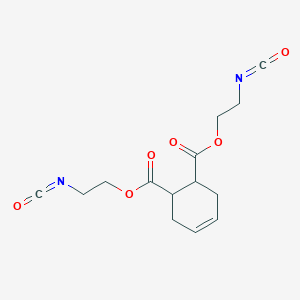
![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)

